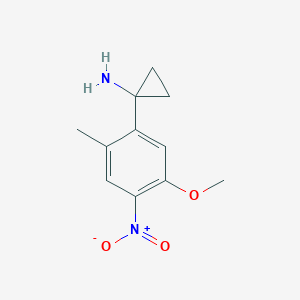![molecular formula C7H12ClN3O2 B13041967 (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl](/img/structure/B13041967.png)
(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2. This compound is primarily used for research purposes and has various applications in scientific studies. It is known for its unique structure, which combines an oxepine ring with a triazole moiety, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride typically involves multiple steps. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with potential scaling up of the laboratory methods mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxepine derivatives, while substitution reactions could produce various substituted triazole compounds.
Applications De Recherche Scientifique
(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: While not widely used industrially, it serves as a model compound for studying reaction mechanisms and developing new synthetic methods.
Mécanisme D'action
The mechanism of action of (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Sulfur Compounds: Various sulfur-containing compounds that share some chemical properties.
4-Bromo-3-(trifluoromethyl)aniline: A compound with a similar aromatic structure.
Uniqueness
What sets (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride apart is its combination of an oxepine ring and a triazole moiety. This unique structure provides distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C7H12ClN3O2 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-3-5-1-2-6-7(4-12-5)9-10-8-6;/h5,11H,1-4H2,(H,8,9,10);1H |
Clé InChI |
KTVQJNHJSMSUIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NNN=C2COC1CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


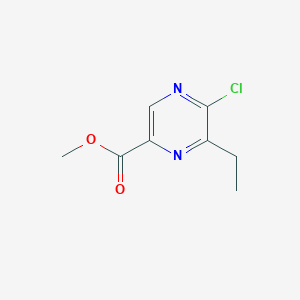
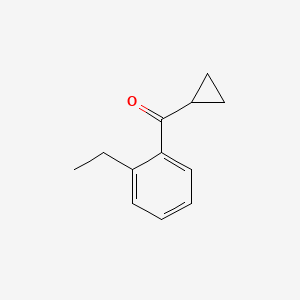


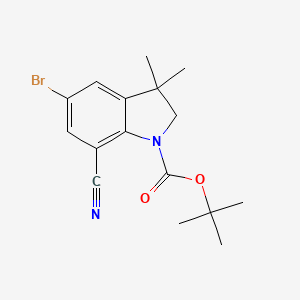
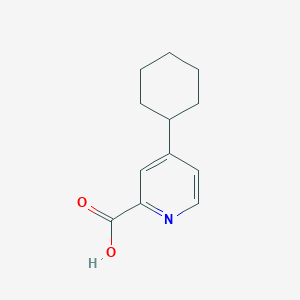

![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)

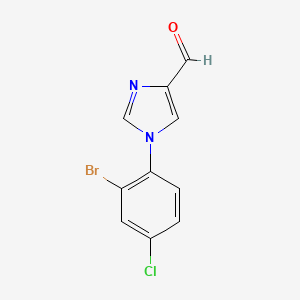

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
